Dichloro(chloromethyl)methylsilane: A Comprehensive Technical Guide to Synthesis and Reactivity
Dichloro(chloromethyl)methylsilane: A Comprehensive Technical Guide to Synthesis and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloro(chloromethyl)methylsilane, with the chemical formula ClCH₂Si(CH₃)Cl₂, is a versatile bifunctional organosilane of significant interest in synthetic chemistry. Its unique structure, featuring both a reactive chloromethyl group and two hydrolyzable silicon-chlorine bonds, makes it a valuable precursor for the synthesis of a wide array of organosilicon compounds. This technical guide provides an in-depth overview of the synthesis of dichloro(chloromethyl)methylsilane, its reaction mechanisms, and key experimental protocols, tailored for professionals in research and development.
Synthesis of Dichloro(chloromethyl)methylsilane
The synthesis of dichloro(chloromethyl)methylsilane can be achieved through several routes, primarily involving either the introduction of a chloromethyl group onto a silicon precursor or the methylation of a polychlorinated silane. The two most common and effective methods are free-radical chlorination and diazomethane-mediated methylation.
Free-Radical Chlorination of Dichloromethylsilane (B8780727)
This method involves the direct chlorination of dichloromethylsilane using a chlorinating agent in the presence of a free-radical initiator. Sulfuryl chloride (SO₂Cl₂) is a commonly used chlorinating agent, and initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are employed to facilitate the reaction.
Reaction Scheme:
CH₃SiHCl₂ + SO₂Cl₂ --(Initiator)--> ClCH₂Si(CH₃)Cl₂ + HCl + SO₂
The reaction proceeds via a free-radical chain mechanism. The initiator decomposes upon heating to generate free radicals, which then abstract a hydrogen atom from the methyl group of dichloromethylsilane. The resulting silicon-centered radical reacts with sulfuryl chloride to yield the desired product and a new radical to propagate the chain. The selection of the initiator and reaction conditions is crucial to maximize the yield of the monochlorinated product and minimize over-chlorination.
Methylation of Trichlorosilane (B8805176) (as an analogue)
While direct methylation of tetrachlorosilane (B154696) can be challenging to control, the principle can be illustrated by the methylation of trichlorosilane using diazomethane (B1218177). This reaction introduces a methyl group to the silicon atom. A similar approach can be envisioned for the controlled synthesis of dichloro(chloromethyl)methylsilane from a suitable polychlorinated precursor. The reaction with diazomethane proceeds through the insertion of a methylene (B1212753) group into a silicon-chlorine bond, which is then followed by rearrangement. Due to the hazardous nature of diazomethane, this method is often performed in situ.[1][2]
Illustrative Reaction Scheme:
HSiCl₃ + CH₂N₂ → H(CH₃)SiCl₂ (and other products)
Quantitative Data
The following tables summarize key quantitative data for the synthesis and characterization of dichloro(chloromethyl)methylsilane.
Table 1: Synthesis of Dichloro(chloromethyl)methylsilane via Free-Radical Chlorination
| Precursor | Chlorinating Agent | Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Dichloromethylsilane | Sulfuryl Chloride | Benzoyl Peroxide | Neat | Reflux | 12 | ~46 | [3] |
| Dichloromethylsilane | Sulfuryl Chloride | AIBN | Neat | Reflux | 12 | ~40 | [3] |
Table 2: Physical and Spectroscopic Properties of Dichloro(chloromethyl)methylsilane
| Property | Value | Reference |
| Molecular Formula | C₂H₅Cl₃Si | [4] |
| Molecular Weight | 163.51 g/mol | [4] |
| Boiling Point | 121-122 °C | |
| Density | 1.284 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.449 | |
| ¹H NMR (CDCl₃, δ ppm) | 0.88 (s, 3H, Si-CH₃), 3.15 (s, 2H, Cl-CH₂) | [5] |
| ¹³C NMR (CDCl₃, δ ppm) | 3.5 (Si-CH₃), 29.8 (Cl-CH₂) | [6] |
| IR (neat, cm⁻¹) | 2970 (C-H str), 1410 (CH₂ scis), 1260 (Si-CH₃ sym def), 800 (Si-C str), 550 (Si-Cl str) | [7] |
Experimental Protocols
Protocol 1: Synthesis of Dichloro(chloromethyl)methylsilane by Free-Radical Chlorination
Materials:
-
Dichloromethylsilane
-
Sulfuryl chloride
-
Benzoyl peroxide
-
Anhydrous distillation apparatus
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with dichloromethylsilane.
-
An equimolar amount of sulfuryl chloride is added dropwise to the stirred dichloromethylsilane at room temperature.
-
A catalytic amount of benzoyl peroxide (approximately 1-2 mol%) is added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for 12 hours. Additional small portions of benzoyl peroxide can be added every 2-3 hours to maintain the radical chain reaction.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The product is isolated by fractional distillation under atmospheric pressure. The fraction boiling at 121-122 °C is collected as dichloro(chloromethyl)methylsilane.
Protocol 2: Reaction of a Chloromethylsilane with a Grignard Reagent (Illustrative for Nucleophilic Substitution)
This protocol details the reaction of a similar compound, chloro(chloromethyl)dimethylsilane (B161097), with phenylmagnesium bromide, which serves as a model for the nucleophilic substitution at the silicon-chlorine bond of dichloro(chloromethyl)methylsilane.[3]
Materials:
-
Chloro(chloromethyl)dimethylsilane
-
Phenylmagnesium bromide in THF
-
Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (catalyst)
-
Anhydrous 1,4-dioxane (B91453)
-
Anhydrous reaction setup (Schlenk line or glovebox)
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
A dry Schlenk flask is charged with the zinc catalyst and purged with an inert gas (e.g., argon).
-
Anhydrous 1,4-dioxane is added, followed by chloro(chloromethyl)dimethylsilane via a dropping funnel at room temperature.
-
The mixture is cooled in an ice/water bath.
-
The Grignard reagent (phenylmagnesium bromide solution) is added dropwise to the cooled mixture. An exothermic reaction is observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by pouring the mixture into an ice-cold saturated aqueous ammonium (B1175870) chloride solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation.
Reaction Mechanism
Dichloro(chloromethyl)methylsilane exhibits reactivity at two distinct sites: the silicon-chlorine bonds and the carbon-chlorine bond.
Nucleophilic Substitution at Silicon (Sₙ2@Si)
The silicon-chlorine bonds are susceptible to nucleophilic attack. This reaction typically proceeds via a bimolecular nucleophilic substitution mechanism (Sₙ2). Unlike the Sₙ2 reaction at a carbon center, the Sₙ2 reaction at silicon often proceeds through a lower energy, five-coordinate intermediate (a trigonal bipyramidal structure) rather than a high-energy transition state. This is due to the larger size of the silicon atom and the availability of d-orbitals for bonding.
The nucleophile attacks the silicon atom, leading to the formation of the pentacoordinate intermediate. The leaving group (chloride) then departs, resulting in the substituted product. The reactivity of the Si-Cl bonds allows for the introduction of a wide range of functional groups by reaction with nucleophiles such as alcohols, amines, and Grignard reagents.[8]
Nucleophilic Substitution at the Chloromethyl Group
The carbon-chlorine bond in the chloromethyl group can also undergo nucleophilic substitution, typically following a standard Sₙ2 pathway. This allows for the modification of the organic side chain of the silane.
Rearrangement Reactions
Alpha-halosilanes, such as dichloro(chloromethyl)methylsilane, are known to undergo rearrangement reactions, often catalyzed by Lewis acids. These rearrangements can involve the migration of a group from the silicon atom to the alpha-carbon. The specific pathway and products of such rearrangements are dependent on the substrate and the reaction conditions.
Mandatory Visualizations
Caption: Workflow for the synthesis of dichloro(chloromethyl)methylsilane.
Caption: Generalized mechanism for Sₙ2 reaction at a silicon center.
Conclusion
Dichloro(chloromethyl)methylsilane is a valuable and versatile reagent in organosilicon chemistry. Its synthesis via free-radical chlorination offers a practical route for its preparation. The dual reactivity of this molecule, allowing for nucleophilic substitution at both the silicon and carbon centers, opens up a wide range of possibilities for the synthesis of complex silicon-containing molecules. This guide provides a solid foundation for researchers and professionals to understand and utilize dichloro(chloromethyl)methylsilane in their synthetic endeavors.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Silane, dichloro(isopropyl)methyl- [webbook.nist.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Dichloro(chloromethyl)methylsilane | C2H5Cl3Si | CID 73788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dichloromethylsilane(75-54-7) 1H NMR [m.chemicalbook.com]
- 6. Chloro(chloromethyl)dimethylsilane(1719-57-9) 13C NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. (Chloromethyl)dimethylethylsilane | RUO Silane Reagent [benchchem.com]
